molecular formula C23H30N2O3 B11177250 7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL

7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL

Cat. No.: B11177250
M. Wt: 382.5 g/mol
InChI Key: MSDOWGCJYXQEGG-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL is a complex organic compound with a unique structure that includes a quinoline core, a methoxybenzoyl group, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-methoxybenzoyl chloride with a suitable amine to form an intermediate, which is then subjected to cyclization and functionalization reactions to introduce the quinoline core and the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials science fields.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the quinoline core can intercalate into DNA or interact with enzymes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a similar core, used in antimalarial drugs.

    2-Methoxybenzoyl derivatives: Compounds with similar functional groups, used in various chemical applications.

    Dimethylamino-substituted compounds: Molecules with similar substituents, used in organic synthesis and medicinal chemistry.

Uniqueness

What sets 7-[(Dimethylamino)methyl]-1-(2-methoxybenzoyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-OL apart is its combination of functional groups and structural complexity

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

[7-[(dimethylamino)methyl]-6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C23H30N2O3/c1-15-13-23(2,3)25(22(27)17-9-7-8-10-21(17)28-6)19-11-16(14-24(4)5)20(26)12-18(15)19/h7-12,15,26H,13-14H2,1-6H3

InChI Key

MSDOWGCJYXQEGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)CN(C)C)O)C(=O)C3=CC=CC=C3OC)(C)C

Origin of Product

United States

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